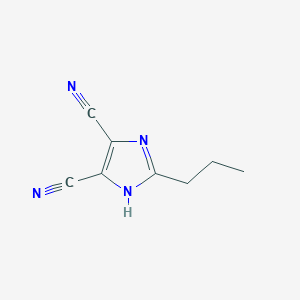

2-propyl-1H-imidazole-4,5-dicarbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-propyl-1H-imidazole-4,5-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c1-2-3-8-11-6(4-9)7(5-10)12-8/h2-3H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPMNPYFFJQWLLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=C(N1)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50377118 | |

| Record name | 2-propyl-1H-imidazole-4,5-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51802-42-7 | |

| Record name | 2-propyl-1H-imidazole-4,5-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-Propyl-1H-imidazole-4,5-dicarbonitrile

Abstract: This technical guide provides an in-depth exploration of the synthesis of 2-propyl-1H-imidazole-4,5-dicarbonitrile, a pivotal intermediate in the pharmaceutical industry. The document is tailored for researchers, chemists, and professionals in drug development, offering a detailed examination of the prevalent synthetic methodology, reaction mechanisms, experimental protocols, and analytical characterization. Emphasis is placed on the scientific rationale behind procedural choices, ensuring a thorough understanding of the process. The primary focus is the highly efficient cyclocondensation reaction between diaminomaleonitrile (DAMN) and trimethyl orthobutyrate, a cornerstone reaction for the industrial production of this compound and its derivatives.

Introduction: Strategic Importance of the Imidazole Scaffold

The imidazole ring is a privileged heterocyclic scaffold renowned for its presence in a vast array of biologically active molecules and pharmaceuticals.[1] First synthesized in 1858, its unique chemical properties make it a versatile building block in medicinal chemistry.[1] Among the myriad of substituted imidazoles, this compound (Molecular Formula: C₈H₈N₄) stands out for its critical role as a precursor in the synthesis of high-value active pharmaceutical ingredients (APIs).[2][3][4]

This compound is a colorless crystalline solid with a melting point of approximately 110-113°C and is soluble in various organic solvents while exhibiting low solubility in water.[2] Its primary significance lies in its function as a key intermediate for the synthesis of 2-propyl-1H-imidazole-4,5-dicarboxylic acid.[5] This dicarboxylic acid is a fundamental component in the manufacturing of Olmesartan, a potent and widely prescribed non-peptide angiotensin II receptor antagonist for the treatment of hypertension.[6][7] The efficient and scalable synthesis of this compound is therefore a subject of considerable interest in process chemistry and drug development.

Core Synthesis Methodology: The Diaminomaleonitrile Route

The most robust and industrially viable method for synthesizing this compound is the direct cyclocondensation of diaminomaleonitrile (DAMN) with a suitable C4 source, typically an orthoester of butyric acid.[5][6] This pathway is favored for its high yield, operational simplicity, and the use of readily accessible starting materials.[8]

Principle of the Reaction

The synthesis is a classic example of heterocyclic ring formation. It involves the reaction of a 1,2-diamine (diaminomaleonitrile) with a carbonyl equivalent (trimethyl orthobutyrate). The orthoester serves as a protected form of a carboxylic acid derivative, which, under thermal conditions, reacts with the nucleophilic amino groups of DAMN to form the stable, aromatic imidazole ring in a one-pot procedure.

Key Reagents and Their Scientific Rationale

| Reagent | Role & Rationale |

| Diaminomaleonitrile (DAMN) | Backbone and Nitrile Source: This molecule is the foundational building block, providing the essential N-C-C-N fragment of the imidazole ring. The two nitrile groups at the 4 and 5 positions are carried through the reaction unchanged and are crucial for subsequent transformations into carboxylic acids for API synthesis. DAMN is a highly versatile and economical precursor for a wide range of nitrogen-containing heterocycles.[8][9] |

| Trimethyl Orthobutyrate | Propyl Group Donor & Cyclizing Agent: This orthoester is the source of the 2-propyl substituent. Functionally, it acts as a synthetic equivalent of an N-acylating agent. Its reaction with the diamine is thermally driven, proceeding with the elimination of methanol, which shifts the equilibrium towards product formation. Its use avoids the harsh conditions or side reactions that might occur with butyryl chloride or butyric anhydride. |

| Acetonitrile (Solvent) | Reaction Medium: A polar aprotic solvent like acetonitrile is often used.[6] It effectively dissolves the reactants while remaining inert to the reaction conditions. Its relatively high boiling point is suitable for refluxing to provide the necessary activation energy for the condensation and subsequent aromatization steps. |

Proposed Reaction Mechanism

The reaction proceeds through a logical sequence of addition-elimination steps. Initially, one of the amino groups of DAMN attacks the electrophilic central carbon of the orthoester. This is followed by the elimination of a molecule of methanol and an intramolecular attack by the second amino group, leading to a cyclic intermediate. Subsequent elimination of two more methanol molecules results in the formation of the thermodynamically stable aromatic imidazole ring.

Caption: Proposed mechanism for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure synthesized from established methodologies.[6] Researchers must conduct their own risk assessment and adhere to all institutional safety guidelines.

Materials and Equipment

| Item | Specification |

| Diaminomaleonitrile (DAMN) | Purity >98% |

| Trimethyl Orthobutyrate | Purity >97% |

| Acetonitrile | Anhydrous Grade |

| Round-bottom flask | Appropriate size for scale |

| Reflux Condenser | |

| Magnetic Stirrer & Heat Plate | |

| Rotary Evaporator | |

| Filtration Apparatus | Buchner funnel, filter paper |

Step-by-Step Procedure

Caption: A typical experimental workflow for the synthesis.

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add diaminomaleonitrile (1.0 eq) and anhydrous acetonitrile (approx. 5-10 mL per gram of DAMN).

-

Reagent Addition: To this stirred suspension, add trimethyl orthobutyrate (1.1-1.5 eq) via syringe or dropping funnel at room temperature.

-

Thermal Reaction: Heat the reaction mixture to reflux (approximately 82°C) using an oil bath. The reaction is typically complete within 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of DAMN.

-

Isolation: After the reaction is complete, remove the heat source and allow the mixture to cool to ambient temperature. Further cool the flask in an ice-water bath for 30-60 minutes to maximize precipitation of the product.

-

Filtration: Collect the resulting crystalline solid by vacuum filtration. Wash the filter cake with a small amount of cold acetonitrile to remove any residual impurities.

-

Drying: Dry the product under vacuum at 40-50°C to a constant weight. A yield of 96% has been reported for this transformation.[6]

Analytical Characterization & Quality Control

To ensure the identity and purity of the synthesized this compound, a standard battery of analytical tests is employed.

| Analytical Method | Expected Result |

| Appearance | Colorless to off-white crystalline solid.[2] |

| Melting Point | 110 - 113 °C.[2] |

| ¹H NMR | Signals corresponding to the propyl group (triplet, sextet, triplet) and the imidazole N-H proton (broad singlet). |

| ¹³C NMR | Signals for the two distinct nitrile carbons, the three carbons of the imidazole ring, and the three carbons of the propyl group. |

| FT-IR (cm⁻¹) | Strong, sharp absorption band around 2230-2240 cm⁻¹ characteristic of the C≡N (nitrile) stretch. Also, N-H stretching in the 3100-3300 cm⁻¹ region. |

| Mass Spec (ESI+) | [M+H]⁺ peak corresponding to the calculated molecular weight (161.08 g/mol ). |

| Purity (HPLC) | >98% area purity is typically achievable without extensive purification. |

Safety Considerations

As a Senior Application Scientist, it is imperative to underscore the importance of laboratory safety.

-

Diaminomaleonitrile (DAMN): While a common reagent, it should be handled with care. Avoid creating dust.

-

Nitrile-Containing Compounds: The final product contains two cyano (nitrile) groups. Although generally stable, nitrile-containing compounds should be handled with caution to prevent ingestion, inhalation, or skin contact.[2] All work should be performed in a well-ventilated fume hood.

-

Solvents: Acetonitrile is flammable and toxic. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Conclusion

The synthesis of this compound via the condensation of diaminomaleonitrile and trimethyl orthobutyrate represents a highly efficient, atom-economical, and scalable process. This method provides direct access to a high-purity intermediate that is essential for the production of vital pharmaceuticals like Olmesartan. The straightforward nature of the reaction, coupled with high yields, makes it a model example of strategic heterocyclic synthesis in the field of drug development. A thorough understanding of the underlying mechanism and experimental parameters is key to its successful and safe implementation in both research and industrial settings.

References

- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. Page loading... [guidechem.com]

- 4. This compound | C8H8N4 | CID 2763721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN103193713A - Method for preparing 2-propylimidazole-4,5-dicarboxylic acid - Google Patents [patents.google.com]

- 6. AN IMPROVED SYNTHESIS OF 2-n-(PROPYL)-1H-IMIDAZOLE-4,5-DICARBOXYLIC ACID DIETHYL ESTER | Semantic Scholar [semanticscholar.org]

- 7. CN1752077A - A new preparation method of 2-n-propylimidazole-4,5-dicarboxylic acid - Google Patents [patents.google.com]

- 8. Recent Developments in the Chemistry of Diaminomaleonitrile: Ingenta Connect [ingentaconnect.com]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Chemical Properties of 2-propyl-1H-imidazole-4,5-dicarbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-propyl-1H-imidazole-4,5-dicarbonitrile is a heterocyclic organic compound featuring a central imidazole ring substituted with a propyl group at the 2-position and two cyano groups at the 4 and 5-positions.[1][2] This molecule serves as a valuable intermediate in organic synthesis, particularly in the preparation of more complex imidazole-based compounds.[1] Its structural motifs, the imidazole ring and nitrile functional groups, are prevalent in many biologically active molecules and functional materials. Notably, it is recognized as an impurity in the synthesis of the angiotensin II receptor antagonist, Olmesartan.[2] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and analytical characterization, designed to support researchers in its effective utilization.

Molecular and Physicochemical Properties

A thorough understanding of the fundamental properties of this compound is essential for its application in research and development.

Structural and Chemical Identifiers

| Property | Value |

| IUPAC Name | This compound[2] |

| CAS Number | 51802-42-7[2] |

| Molecular Formula | C₈H₈N₄[3] |

| Molecular Weight | 160.18 g/mol [2] |

| Canonical SMILES | CCCC1=NC(=C(N1)C#N)C#N[2] |

| InChI | InChI=1S/C8H8N4/c1-2-3-8-11-6(4-9)7(5-10)12-8/h2-3H2,1H3,(H,11,12)[2] |

| InChIKey | ZPMNPYFFJQWLLV-UHFFFAOYSA-N[2] |

Physical Properties

| Property | Value | Source |

| Appearance | Colorless crystalline solid | [1] |

| Melting Point | 141-143 °C | [1] |

| Boiling Point (Predicted) | 485.1 ± 30.0 °C at 760 mmHg | [1] |

| Density (Predicted) | 1.21 g/cm³ | [1] |

| Solubility | Soluble in some organic solvents such as alcohols, ketones, and esters; low solubility in water. | [1] |

| pKa (Predicted) | 5.57 ± 0.10 | [3] |

Synthesis of this compound

The primary and most cited synthetic route to this compound involves the condensation of diaminomaleonitrile with an appropriate orthoester.

Key Synthetic Pathway: Condensation of Diaminomaleonitrile

A common method for the preparation of 2-substituted-1H-imidazole-4,5-dicarbonitriles is the reaction of diaminomaleonitrile (DAMN) with an orthoester. For the synthesis of the 2-propyl derivative, trimethyl orthobutyrate is the reagent of choice. This reaction is typically carried out in a suitable solvent and may be acid-catalyzed.

Below is a diagram illustrating the synthetic workflow:

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis from Diaminomaleonitrile

The following protocol is a generalized procedure based on the synthesis of related 2-alkyl-1H-imidazole-4,5-dicarbonitriles. Optimization of reaction conditions may be necessary to achieve high yields and purity.

Materials:

-

Diaminomaleonitrile (DAMN)

-

Trimethyl orthobutyrate

-

Acetonitrile (anhydrous)

-

Catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diaminomaleonitrile in anhydrous acetonitrile.

-

Add trimethyl orthobutyrate to the solution.

-

Add a catalytic amount of the acid catalyst.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product may precipitate from the solution upon cooling. If not, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Spectroscopic Analysis

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to be relatively simple, showing signals corresponding to the propyl group and the N-H proton of the imidazole ring.

-

Propyl Group:

-

A triplet corresponding to the terminal methyl (CH₃) protons.

-

A multiplet (sextet) for the methylene (CH₂) protons adjacent to the methyl group.

-

A triplet for the methylene (CH₂) protons attached to the imidazole ring.

-

-

Imidazole N-H:

-

A broad singlet for the N-H proton, the chemical shift of which will be dependent on the solvent and concentration.

-

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show distinct signals for the carbons of the propyl group, the imidazole ring, and the nitrile groups.

-

Propyl Group: Three distinct signals for the three carbon atoms.

-

Imidazole Ring: Signals for the C2, C4, and C5 carbons. The C4 and C5 carbons, being attached to the electron-withdrawing cyano groups, will be shifted downfield.

-

Nitrile Groups: Two signals for the cyano carbons in the downfield region of the spectrum.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by the stretching vibrations of the C≡N and N-H bonds.

-

C≡N Stretch: A sharp, strong absorption band in the region of 2220-2260 cm⁻¹.

-

N-H Stretch: A broad absorption band in the region of 3200-3500 cm⁻¹ for the imidazole N-H group.

-

C-H Stretch: Absorption bands in the region of 2850-2960 cm⁻¹ corresponding to the C-H bonds of the propyl group.

-

C=N and C=C Stretch: Absorption bands in the region of 1500-1650 cm⁻¹ for the imidazole ring.

Mass Spectrometry (Predicted)

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (160.18 g/mol ). The fragmentation pattern would likely involve the loss of the propyl chain and potentially the cyano groups.

Chemical Reactivity

The chemical reactivity of this compound is governed by the interplay of the aromatic imidazole ring and the two electron-withdrawing cyano groups.

Reactivity of the Imidazole Ring

The imidazole ring is aromatic and possesses both acidic and basic properties. The N-H proton can be deprotonated by a strong base, while the lone pair of electrons on the other nitrogen atom can be protonated by an acid.[3] Electrophilic substitution reactions on the imidazole ring are generally directed to the C4 and C5 positions; however, in this molecule, these positions are already substituted.

Reactivity of the Dicarbonitrile Functional Groups

The two cyano groups are strong electron-withdrawing groups, which influences the electron density of the imidazole ring. These nitrile groups can undergo a variety of chemical transformations:

-

Hydrolysis: Under acidic or basic conditions, the nitrile groups can be hydrolyzed to carboxylic acids, leading to the formation of 2-propyl-1H-imidazole-4,5-dicarboxylic acid. This dicarboxylic acid is also a known intermediate in pharmaceutical synthesis.[4]

-

Reduction: The nitrile groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

-

Cycloaddition Reactions: The nitrile groups can participate as dienophiles or dipolarophiles in cycloaddition reactions, offering a pathway to construct more complex fused heterocyclic systems.[5]

Caption: Key reactions of this compound.

Potential Applications

As a versatile chemical intermediate, this compound holds potential in several areas of chemical research and development:

-

Pharmaceutical Synthesis: Its role as a precursor to more complex imidazole-containing molecules makes it relevant in drug discovery. The imidazole moiety is a key component of many pharmaceuticals.

-

Materials Science: The dicyanoimidazole core can be a building block for the synthesis of novel organic materials with interesting electronic and photophysical properties.

-

Coordination Chemistry: The nitrogen atoms of the imidazole ring and the nitrile groups can act as ligands for metal ions, enabling the formation of coordination polymers and metal-organic frameworks (MOFs).

Safety Information

Detailed toxicological data for this compound is limited.[1] However, due to the presence of cyano groups, it should be handled with care. Standard laboratory safety precautions should be followed, including the use of personal protective equipment (gloves, safety glasses, and a lab coat). Work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors. In case of contact with skin or eyes, the affected area should be flushed with copious amounts of water.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its unique combination of an imidazole ring and dinitrile functional groups provides a platform for the creation of a wide range of more complex molecules with potential applications in medicinal chemistry and materials science. This guide has provided a comprehensive overview of its chemical properties, synthesis, and reactivity to aid researchers in its effective application.

References

- 1. chembk.com [chembk.com]

- 2. This compound | C8H8N4 | CID 2763721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. nbinno.com [nbinno.com]

- 5. Cyano Diels-Alder and Cyano Ene Reactions. Applications in a Formal [2 + 2 + 2] Cycloaddition Strategy for the Synthesis of Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 2-propyl-1H-imidazole-4,5-dicarbonitrile

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical properties of 2-propyl-1H-imidazole-4,5-dicarbonitrile, a key intermediate in organic synthesis. The document collates available data on its chemical structure, molecular weight, and thermal properties, while also addressing the current gaps in experimentally determined spectral and solubility data. Where direct experimental protocols for the target molecule are not available, this guide furnishes established methodologies for analogous compounds, providing a robust framework for its characterization. This guide is intended to be a valuable resource for researchers and professionals engaged in the synthesis and application of imidazole-based compounds.

Introduction

This compound is a heterocyclic organic compound featuring a central imidazole ring substituted with a propyl group at the 2-position and two nitrile groups at the 4 and 5-positions.[1] This molecule serves as a significant building block in the synthesis of more complex molecules, including pharmaceutical intermediates.[1] A thorough understanding of its physical properties is paramount for its effective handling, characterization, and application in synthetic chemistry. This guide aims to consolidate the available physical data and provide a framework for its experimental determination.

Chemical Structure and Molecular Properties

The structural and molecular properties of this compound form the basis for understanding its physical behavior.

Table 1: Molecular Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₈N₄ | [2] |

| Molecular Weight | 160.18 g/mol | [3] |

| CAS Number | 51802-42-7 | [2][3] |

| Appearance | Colorless crystalline solid | [1] |

Chemical Structure

The chemical structure of this compound is depicted below. The imidazole ring is an aromatic five-membered heterocycle with two nitrogen atoms. The propyl group at the C2 position and the two cyano groups at the C4 and C5 positions are key determinants of the molecule's reactivity and physical characteristics.

Caption: Chemical structure of this compound.

Thermal Properties

The thermal properties of a compound are critical for determining appropriate conditions for storage, reaction, and purification.

Table 2: Thermal Properties of this compound

| Property | Value | Remarks |

| Melting Point | 110-113 °C or 141-143 °C | [1] |

| Boiling Point | 485.1 ± 30.0 °C | Predicted |

Melting Point

The reported melting point of this compound shows some variation, with ranges of 110-113 °C and 141-143 °C cited by different sources.[1] This discrepancy may be attributable to differences in sample purity or the analytical method employed.

A precise melting point determination is crucial for assessing the purity of a synthesized batch. The capillary melting point method is a standard and accessible technique.

Apparatus:

-

Melting point apparatus (e.g., Stuart SMP10, Thomas-Hoover Uni-Melt)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

Procedure:

-

Sample Preparation: Ensure the sample is completely dry and in the form of a fine powder. If necessary, gently grind the crystals in a mortar and pestle.

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Heating (Optional): If the approximate melting point is unknown, a rapid heating run can be performed to get a rough estimate.

-

Slow Heating: For an accurate measurement, start heating at a rate of approximately 10-20 °C/minute until the temperature is about 20 °C below the expected melting point. Then, reduce the heating rate to 1-2 °C/minute.

-

Observation: Carefully observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the lower end of the melting range) and the temperature at which the entire sample becomes a clear liquid (the upper end of the melting range).

Causality: A narrow melting point range (typically 1-2 °C) is indicative of a high degree of purity. Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point range.

Boiling Point

The boiling point of this compound has been predicted to be 485.1 ± 30.0 °C. Due to this high predicted value, experimental determination at atmospheric pressure may lead to decomposition. Therefore, distillation under reduced pressure (vacuum distillation) would be the preferred method for purification and boiling point determination.

Solubility Profile

The solubility of this compound is a key parameter for its use in synthesis, influencing the choice of reaction solvents and purification methods such as recrystallization.

Table 3: Solubility of this compound

| Solvent | Solubility | Remarks |

| Water | Low solubility | [1] |

| Alcohols | Soluble | [1] |

| Ketones | Soluble | [1] |

| Esters | Soluble | [1] |

While qualitative solubility data is available, quantitative measurements are necessary for optimizing synthetic protocols.

Recommended Experimental Protocol for Qualitative Solubility Testing

Apparatus:

-

Small test tubes

-

Vortex mixer

-

Spatula

-

A range of common laboratory solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

Procedure:

-

Add approximately 10-20 mg of this compound to a test tube.

-

Add 1 mL of the solvent to be tested.

-

Vortex the mixture for 1-2 minutes.

-

Observe the mixture. If the solid has completely dissolved, it is considered soluble. If some solid remains, it is sparingly soluble or insoluble.

-

If the compound is insoluble at room temperature, gently heat the mixture to determine if solubility increases with temperature.

Caption: Workflow for qualitative solubility determination.

Acidity (pKa)

The acidity of the N-H proton on the imidazole ring is an important factor in its reactivity.

Table 4: Acidity of this compound

| Property | Value | Remarks |

| pKa | 5.57 ± 0.10 | Predicted |

The predicted pKa of 5.57 suggests that the imidazole ring is weakly acidic.[2] This value will be influenced by the electron-withdrawing nature of the two nitrile groups.

Recommended Experimental Protocol for pKa Determination

Potentiometric titration is a reliable method for the experimental determination of pKa values.

Apparatus:

-

pH meter with a suitable electrode

-

Autotitrator or a burette

-

Stir plate and stir bar

-

Beaker

-

Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

Procedure:

-

Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., water or a water-alcohol mixture if solubility is low).

-

Place the solution in a beaker with a stir bar and immerse the pH electrode.

-

Slowly titrate the solution with the standardized base, recording the pH after each addition of titrant.

-

Continue the titration past the equivalence point.

-

Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

Spectroscopic Properties

Spectroscopic data is essential for the structural confirmation and quality control of this compound. Currently, there is a lack of publicly available experimental spectra for this specific compound. The following sections describe the expected spectral features and standard protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the propyl group (a triplet for the terminal methyl group, a sextet for the methylene group adjacent to the methyl, and a triplet for the methylene group attached to the imidazole ring) and a broad singlet for the N-H proton of the imidazole ring. The exact chemical shifts will depend on the solvent used.

-

¹³C NMR: The carbon NMR spectrum should display signals for the three carbons of the propyl group, the carbons of the imidazole ring, and the carbons of the two nitrile groups.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

-

A sharp, strong band around 2230-2260 cm⁻¹ corresponding to the C≡N stretching of the nitrile groups.

-

A broad band in the region of 3100-3500 cm⁻¹ due to the N-H stretching of the imidazole ring.

-

Bands in the 2850-2960 cm⁻¹ region corresponding to the C-H stretching of the propyl group.

-

C=N and C=C stretching vibrations of the imidazole ring in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 160.

Stability and Safety

This compound is reported to be relatively stable under normal laboratory conditions.[1] However, due to the presence of cyano groups, it should be handled with care. Avoid inhalation, ingestion, and contact with skin and eyes.[1] Always consult the Safety Data Sheet (SDS) before handling this compound and work in a well-ventilated fume hood.

Conclusion

This technical guide has synthesized the available physical property data for this compound. While key parameters such as molecular weight and a predicted pKa are documented, there is a notable absence of experimentally verified data for its thermal properties, solubility, and spectroscopic characteristics in the public domain. The provided experimental protocols offer a standardized approach for researchers to determine these properties, thereby enriching the chemical understanding of this important synthetic intermediate. A comprehensive experimental characterization is highly recommended to facilitate its broader application in research and development.

References

An In-Depth Technical Guide to 4,4'-Diisothiocyanatostilbene-2,2'-disulfonic Acid (DIDS): A Multifunctional Tool for Cellular Research

A Note on Chemical Identification: This guide focuses on the chemical compound 4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid, commonly known as DIDS. While this compound is sometimes mistakenly referenced in literature and databases under CAS Number 51802-42-7, its correct CAS Number is 53005-05-3[1][2]. The CAS number 51802-42-7 correctly identifies 2-Propyl-1H-imidazole-4,5-dicarbonitrile, a synthetic intermediate. Given the extensive biological research and relevance to drug development professionals, this guide is dedicated to the properties and applications of DIDS.

Introduction: The Enduring Utility of a Classic Anion Transport Inhibitor

Since its introduction in the 1970s, 4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid (DIDS) has become an indispensable tool in cell biology and physiology.[3] Primarily recognized as a potent and specific inhibitor of anion exchange, its utility extends far beyond this initial application. DIDS is a stilbene derivative characterized by two reactive isothiocyanate groups and two sulfonic acid groups, which confer both its covalent binding capabilities and its water solubility.

This guide provides a comprehensive overview of DIDS, detailing its physicochemical properties, mechanism of action, diverse biological activities, and practical applications in a research setting. It is intended for researchers, scientists, and drug development professionals who seek to leverage this versatile molecule in their experimental designs.

Physicochemical and Handling Properties

A thorough understanding of a compound's properties is critical for its effective use in experiments. The key characteristics of DIDS are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₁₀N₂O₆S₄ | [1][2] |

| Molecular Weight | 454.50 g/mol | [1][2] |

| Appearance | Yellow powder | [4] |

| Solubility | Soluble in DMSO (>10 mM) and 0.1 M potassium bicarbonate (50 mg/mL). May require warming. | [4][5][6] |

| Storage | Store at 2-8°C, desiccated. | [4] |

| Stability | Unstable in aqueous solutions over time due to hydrolysis and multimerization of the isothiocyanate groups. Stock solutions should be prepared fresh or stored at -20°C for short periods. | [3][6] |

| Fluorescent Properties | Excitation: ~342 nm, Emission: ~418 nm | [6] |

Core Mechanism of Action: Inhibition of Anion Exchange

DIDS is most famous for its potent inhibition of the Band 3 anion exchanger (also known as AE1) in erythrocytes, which facilitates the electroneutral exchange of chloride (Cl⁻) and bicarbonate (HCO₃⁻) across the plasma membrane. This process is vital for carbon dioxide transport in the blood and for maintaining intracellular pH.

The inhibitory action of DIDS occurs in a two-stage process:

-

Reversible Binding: Initially, DIDS binds reversibly and competitively to the anion transport site on the outward-facing conformation of the Band 3 protein.[1]

-

Irreversible Covalent Modification: Subsequently, one of the highly reactive isothiocyanate groups on DIDS forms a covalent thiourea bond with a specific lysine residue on the protein.[7] This irreversible binding locks the transporter in an outward-facing conformation, thus blocking the transport cycle.

While Band 3 is the canonical target, DIDS also inhibits a broader family of chloride channels and transporters, including ClC family channels, albeit often with lower potency.[3][5] For example, it inhibits the ClC-Ka chloride channel with an IC₅₀ of 100 μM and the bacterial ClC-ec1 Cl⁻/H⁺ exchanger with an IC₅₀ of approximately 300 μM.[3][5]

It is crucial to note that in aqueous solutions, DIDS can hydrolyze and form polythiourea oligomers. These oligomers have been shown to inhibit CLC proteins with significantly higher potency than the DIDS monomer itself, a factor that must be considered in experimental design and data interpretation.[3]

Expanded Biological Activities and Off-Target Effects

The reactivity of DIDS's isothiocyanate groups means it is not entirely specific to anion transporters. Researchers must be aware of its broader biological effects, which can be either confounding factors or additional experimental tools.

Protein Cross-Linking

As a homobifunctional reagent, DIDS can cross-link proteins. Its two isothiocyanate groups can react with primary amine groups (e.g., lysine residues) on adjacent proteins or within the same protein, forming stable covalent bonds.[4][8] This property has been exploited to study the spatial arrangement of membrane proteins, particularly the dimeric structure of Band 3.[6]

Modulation of Apoptosis

DIDS has a complex and significant role in the study of apoptosis (programmed cell death). Many apoptotic processes involve an early phase of cell shrinkage known as Apoptotic Volume Decrease (AVD), which requires the efflux of ions, including Cl⁻. By blocking Cl⁻ channels, DIDS can inhibit AVD and other downstream apoptotic hallmarks like DNA fragmentation.[9]

However, the anti-apoptotic activity of DIDS is not solely due to its effect on membrane transporters. Studies have shown that DIDS can directly inhibit caspases, the key proteases that execute the apoptotic program. The isothiocyanate groups can react with thiol groups in the active sites of caspases (such as caspase-3, -8, and -9), directly blocking their enzymatic activity.[9] This makes DIDS a multi-target apoptosis inhibitor, acting both at the plasma membrane and on downstream effector proteins. Conversely, some studies have reported that at higher concentrations or with prolonged exposure, DIDS can itself induce apoptosis in certain cell types, such as cultured hippocampal neurons.[10]

Applications in Research and Drug Development

The multifaceted nature of DIDS lends itself to a variety of applications.

-

Probing Anion Transport: It remains the gold standard for implicating specific anion exchangers (especially Cl⁻/HCO₃⁻ exchangers) in physiological processes, from pH regulation in cancer cells to fluid secretion in epithelia.[11]

-

Structural Biology: Its use as a cross-linking agent helps elucidate the quaternary structure and proximity of membrane proteins.[6]

-

Apoptosis Research: DIDS is used to investigate the role of ion fluxes in programmed cell death and to dissect the apoptotic pathway at multiple points.[9]

-

Therapeutic Lead Investigation: While too reactive for systemic drug use, its effects provide proof-of-concept for targeting anion exchangers in diseases like cancer, where pH regulation is critical for proliferation and survival.[11] Studies have also shown that DIDS can enhance the effects of hyperthermia in suppressing tumor growth in vivo.[5]

Experimental Protocols

Protocol 1: Inhibition of Anion Exchange in Cultured Cells

This protocol provides a general framework for measuring the effect of DIDS on Cl⁻/HCO₃⁻ exchange activity using a pH-sensitive fluorescent dye.

Materials:

-

Cultured cells grown on glass coverslips

-

BCECF-AM (pH-sensitive fluorescent dye)

-

HEPES-buffered saline (HBS), Cl⁻-containing

-

HEPES-buffered saline, Cl⁻-free (substitute Cl⁻ with gluconate or another impermeant anion)

-

DIDS stock solution (100 mM in DMSO)

-

Ammonium chloride (NH₄Cl) for acid loading

-

Fluorescence microscopy setup capable of ratiometric imaging (e.g., 490/440 nm excitation, 535 nm emission)

Methodology:

-

Cell Loading: Incubate cells with 2-5 µM BCECF-AM in HBS for 20-30 minutes at 37°C.

-

Baseline Measurement: Wash the cells and mount the coverslip on the microscope stage. Perfuse with normal HBS and record the baseline fluorescence ratio (F₄₉₀/F₄₄₀).

-

DIDS Pre-incubation: Perfuse the cells with HBS containing the desired concentration of DIDS (e.g., 100-200 µM) for 5-10 minutes to allow for binding and inhibition.

-

Acid Loading: Induce an intracellular acid load by perfusing the cells with HBS containing 20 mM NH₄Cl for 3-5 minutes, followed by a switch to Na⁺-free HBS to isolate the Cl⁻/HCO₃⁻ exchanger.

-

Measuring pH Recovery: Switch the perfusion solution to Cl⁻-free HBS. In control (non-DIDS treated) cells, the intracellular pH (pHi) will recover as the exchanger removes intracellular Cl⁻ in exchange for extracellular HCO₃⁻ (present in most media). In DIDS-treated cells, this recovery will be significantly inhibited.

-

Data Analysis: Calculate the rate of pHi recovery (ΔpHi/Δt) from the fluorescence ratio data. Compare the rates between control and DIDS-treated cells to quantify the level of inhibition.

Protocol 2: Cell Surface Protein Cross-Linking with DIDS

This protocol outlines the use of DIDS to cross-link cell surface proteins with accessible primary amine groups.

Materials:

-

Cells in suspension or adherent cells

-

Phosphate-Buffered Saline (PBS), pH 8.0-9.0 (reaction is more efficient at slightly alkaline pH)

-

DIDS stock solution (10-25 mM in DMSO)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 7.5, or 1 M Glycine)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

SDS-PAGE and Western blotting reagents

Methodology:

-

Cell Preparation: Wash cells twice with ice-cold PBS (pH 8.0-9.0) to remove any primary amines from culture medium. Resuspend or keep cells in this buffer.

-

Cross-linking Reaction: Add DIDS stock solution to the cell suspension to a final concentration of 0.5-2 mM.

-

Incubation: Incubate the reaction on ice for 2 hours or at room temperature for 30 minutes with gentle agitation. The optimal time and temperature should be determined empirically.

-

Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature. The primary amines in the quenching solution will react with any excess DIDS.

-

Cell Lysis: Pellet the cells by centrifugation, wash once with normal PBS, and then lyse the cells with an appropriate lysis buffer.

-

Analysis: Analyze the cell lysates by non-reducing SDS-PAGE and Western blotting. Successful cross-linking will be indicated by the appearance of higher molecular weight bands corresponding to the cross-linked protein complexes. A reducing SDS-PAGE can be run as a control, though DIDS-formed links are not reducible.

Conclusion

4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid (DIDS) is a powerful and versatile probe for studying cellular function. While its primary role is as a potent inhibitor of anion exchange, its utility as a protein cross-linker and a modulator of apoptosis provides additional avenues for investigation. A careful, well-controlled experimental design that accounts for its multiple mechanisms of action and its potential for instability in solution will enable researchers to continue to generate valuable insights into complex biological systems.

References

- 1. DIDS - Wikipedia [en.wikipedia.org]

- 2. Dids | C16H10N2O6S4 | CID 40600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 4 4'-DIISOTHIOCYANATO-2 2'-STILBENEDISU& | 207233-90-7 [chemicalbook.com]

- 5. apexbt.com [apexbt.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. DIDS inhibition of deformation-induced cation flux in human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. DIDS (4,4'-Diisothiocyanatostilbene-2,2'-disulfonate) directly inhibits caspase activity in HeLa cell lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. DIDS (4,4-diisothiocyanatostilbenedisulphonic acid) induces apoptotic cell death in a hippocampal neuronal cell line and is not neuroprotective against ischemic stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anion exchanger inhibitor DIDS induces human poorly-differentiated malignant hepatocellular carcinoma HA22T cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility of 2-propyl-1H-imidazole-4,5-dicarbonitrile in organic solvents

An In-depth Technical Guide to the Solubility of 2-propyl-1H-imidazole-4,5-dicarbonitrile in Organic Solvents

Authored by a Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) or a synthetic intermediate is a critical physicochemical parameter that profoundly influences its behavior in both chemical and biological systems. For this compound, a key heterocyclic building block in organic synthesis, understanding its solubility profile is paramount for optimizing reaction conditions, designing effective purification strategies, and developing viable formulations. This guide provides a comprehensive analysis of the factors governing the solubility of this compound, offers predictive insights based on its molecular structure, and presents a robust, validated experimental protocol for its quantitative determination in various organic solvents.

Introduction: The Central Role of Solubility

This compound is a substituted imidazole derivative featuring a non-polar propyl group and two highly polar nitrile functionalities.[1] This unique combination of moieties makes it a valuable intermediate in the synthesis of more complex molecules, including potential therapeutic agents.[1] The journey of any chemical compound from the laboratory to a final application—be it a synthetic reaction vessel or a drug product—is fundamentally governed by its ability to dissolve in a given medium. Poor solubility can lead to challenges in reaction kinetics, inefficient purification, and low bioavailability in drug development.

This technical guide is designed for researchers, chemists, and formulation scientists. It moves beyond a simple listing of data to explain the underlying chemical principles that dictate the solubility of this compound, empowering the reader to make informed decisions in solvent selection and experimental design.

Physicochemical Profile: Decoding the Molecular Structure

The solubility of a molecule is intrinsically linked to its physical and chemical properties. The principle of "like dissolves like" serves as a foundational guideline, suggesting that substances with similar polarities are more likely to be miscible.[2] An analysis of the key physicochemical descriptors for this compound provides the basis for predicting its solubility behavior.

| Property | Value | Source | Implication for Solubility |

| Molecular Formula | C₈H₈N₄ | [3][4] | Provides the elemental composition. |

| Molecular Weight | 160.18 g/mol | [3][4][5] | A relatively low molecular weight, which generally favors solubility.[6] |

| Appearance | Colorless crystalline solid | [1] | Indicates a stable crystal lattice that must be overcome by solvent-solute interactions for dissolution to occur. |

| Melting Point | 141-143°C | [3] | A moderate melting point suggests significant intermolecular forces in the solid state. |

| Topological Polar Surface Area (TPSA) | 76.3 Ų | [4][5] | This value indicates a significant polar character, driven by the nitrogen atoms of the imidazole ring and the two nitrile groups. Suggests favorable interactions with polar solvents. |

| logP (Octanol-Water Partition Coefficient) | 1.11 | [3] | A positive logP value indicates a slight preference for a non-polar (lipophilic) environment over water, but the value is low enough to suggest solubility in polar organic solvents. |

| Hydrogen Bond Donors | 1 (from the imidazole N-H) | [4] | Can donate a hydrogen bond to electronegative atoms in a solvent (e.g., the oxygen in alcohols or ketones). |

| Hydrogen Bond Acceptors | 3 (from the imidazole and nitrile nitrogens) | [4] | Can accept hydrogen bonds from protic solvents (e.g., the hydroxyl hydrogen in alcohols). |

Expert Analysis: The molecular architecture of this compound presents a duality. The imidazole ring and dinitrile groups contribute significant polarity and hydrogen bonding potential, favoring solubility in polar solvents. Conversely, the 3-carbon propyl chain introduces a non-polar, lipophilic character. This balance dictates that the compound will exhibit its highest solubility in polar organic solvents that can effectively solvate both the polar and non-polar regions of the molecule. Its solubility in water is expected to be low, while its solubility in purely non-polar solvents like hexane will likely be negligible.[1]

Qualitative Solubility Overview

Based on available data and the physicochemical analysis, a general solubility profile can be established. The compound is reported to be soluble in several common classes of organic solvents while exhibiting low solubility in water.[1]

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Soluble | Capable of hydrogen bonding with the imidazole N-H (as an acceptor) and the nitrogen atoms (as a donor), effectively solvating the polar groups. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF) | Soluble | Possess large dipole moments to interact with the polar nitrile and imidazole groups. Lacks H-bond donation but can accept H-bonds. |

| Esters | Ethyl Acetate | Soluble | Moderately polar, capable of dipole-dipole interactions and accepting hydrogen bonds. |

| Halogenated | Dichloromethane | Sparingly Soluble | Lower polarity than the above classes; may be less effective at disrupting the crystal lattice. |

| Non-Polar | Hexane, Toluene | Insoluble | Lacks the polarity and hydrogen bonding capability to interact favorably with the polar functional groups of the solute.[2] |

| Aqueous | Water | Low Solubility | The non-polar propyl chain and the overall molecular structure limit favorable interactions with the highly ordered hydrogen-bonding network of water.[1] |

Quantitative Solubility Determination: A Validated Protocol

While qualitative assessments are useful, precise quantitative data is essential for applications such as process chemistry and formulation. The isothermal shake-flask method is a reliable and widely accepted technique for determining equilibrium solubility.[6]

Principle and Causality

This method establishes a thermodynamic equilibrium between the undissolved solid solute and the dissolved solute in a specific solvent at a constant temperature. By adding an excess of the solid to the solvent, we ensure that the resulting solution is saturated. After allowing sufficient time for equilibrium to be reached, the concentration of the dissolved compound in the liquid phase is measured, which, by definition, is its solubility under those conditions. The choice of 24-48 hours for equilibration is critical to ensure the dissolution process has reached a plateau and is not kinetically limited.[6]

Experimental Workflow Diagram

Caption: Workflow for Isothermal Shake-Flask Solubility Measurement.

Step-by-Step Methodology

-

Preparation of Stock Standards: Accurately prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL. Use this stock to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution.

-

Sample Preparation: To a series of 4 mL glass vials, add an excess amount of solid this compound (e.g., 10-20 mg, enough to ensure solid remains after equilibration).

-

Solvent Addition: Add a precise volume (e.g., 2 mL) of the desired test solvent to each vial.

-

Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C ± 0.5°C). Shake the vials at a moderate speed (e.g., 200 rpm) for 24 to 48 hours.

-

Phase Separation: After equilibration, remove the vials and allow them to stand for 30 minutes. To separate the undissolved solid, centrifuge the vials at high speed (e.g., 10,000 rpm) for 15 minutes.

-

Sample Extraction and Filtration: Carefully withdraw an aliquot of the clear supernatant using a pipette. For an additional purification step, filter the aliquot through a 0.22 µm syringe filter compatible with the solvent (e.g., PTFE for organic solvents). This step is crucial to remove any fine particulates that could interfere with analysis.

-

Quantification (HPLC-UV):

-

Dilute the filtered supernatant with the mobile phase to a concentration that falls within the range of the calibration curve.

-

Analyze the calibration standards and the diluted samples by a validated HPLC-UV method.

-

Example HPLC Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: Isocratic, 60:40 Acetonitrile:Water

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Determined by UV scan (e.g., ~230 nm)

-

Injection Volume: 10 µL

-

-

-

Data Analysis:

-

Generate a calibration curve by plotting the peak area from the HPLC analysis versus the known concentration of the standards. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R² > 0.99).

-

Use the peak area of the diluted sample and the regression equation to calculate its concentration.

-

Multiply this concentration by the dilution factor to determine the original concentration in the saturated supernatant. This value is the equilibrium solubility, typically expressed in mg/mL or µg/mL.

-

Safety and Handling

This compound contains cyano groups and should be handled with care.[1] All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. Avoid inhalation of dust, ingestion, and contact with skin and eyes. Consult the material's Safety Data Sheet (SDS) before use.[1]

Conclusion

The solubility of this compound is governed by the interplay of its polar imidazole and dinitrile functionalities and its non-polar propyl chain. This structure results in favorable solubility in polar organic solvents, particularly those capable of hydrogen bonding such as alcohols, and moderate to high solubility in polar aprotic solvents like ketones and esters. Its solubility in water and non-polar hydrocarbons is limited. For precise and reliable data, a systematic experimental approach, such as the isothermal shake-flask method coupled with HPLC analysis, is essential. The protocols and principles outlined in this guide provide a robust framework for researchers to accurately determine and intelligently apply solubility data in their work, accelerating progress in both synthetic chemistry and drug development.

References

An In-depth Technical Guide to the Stability and Storage of 2-propyl-1H-imidazole-4,5-dicarbonitrile

Abstract

This technical guide provides a comprehensive analysis of the stability and recommended storage conditions for 2-propyl-1H-imidazole-4,5-dicarbonitrile (CAS No. 51802-42-7). While specific degradation kinetics for this compound are not extensively published, this document synthesizes data from structurally related imidazole and nitrile-containing compounds to establish a robust framework for its handling and storage. We will explore the inherent chemical stability, delineate potential degradation pathways—including oxidation, hydrolysis, and photolysis—and provide actionable protocols for storage and stability assessment. This guide is intended for researchers, chemists, and drug development professionals who utilize this compound as a key intermediate or research chemical.

Introduction and Physicochemical Profile

This compound is a heterocyclic organic compound featuring a central imidazole ring substituted with a propyl group at the 2-position and two cyano (nitrile) groups at the 4 and 5-positions. Its structure makes it a valuable building block in organic synthesis, particularly as an intermediate for more complex molecules, including pharmaceutical agents like Olmesartan, where it is identified as an impurity[1]. Understanding its stability is paramount for ensuring the integrity of starting materials, minimizing impurity formation, and guaranteeing reproducibility in experimental and manufacturing workflows.

The compound is generally described as a colorless to white crystalline solid that is relatively stable under typical ambient conditions[2]. However, the interplay between the aromatic imidazole ring and the strongly electron-withdrawing nitrile groups dictates its susceptibility to specific environmental and chemical stressors.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 51802-42-7 | [1][2][3] |

| Molecular Formula | C₈H₈N₄ | [1][3] |

| Molecular Weight | 160.18 g/mol | [1] |

| Appearance | Colorless crystalline solid | [2] |

| Melting Point | 141-143 °C | [2] |

| Solubility | Low solubility in water; soluble in organic solvents like alcohols, ketones, and esters. | [2] |

| Topological Polar Surface Area | 76.3 Ų |[1] |

Chemical Stability and Potential Degradation Pathways

The stability of this compound is governed by the chemical properties of its core functional groups: the imidazole ring and the vicinal dinitriles. While generally stable in the solid state when properly stored, it becomes more susceptible to degradation in solution[4][5].

Oxidative Degradation

The imidazole ring, while aromatic, can be susceptible to oxidation, particularly under basic conditions or in the presence of strong oxidizing agents[6][7]. Studies on other imidazole-containing pharmaceuticals, such as Daclatasvir, have shown that the imidazole moiety is liable to base-mediated autoxidation and can be degraded by reagents like hydrogen peroxide[4][5]. For this compound, oxidation could potentially lead to the formation of N-oxides or ring-opened byproducts.

Caption: Hypothetical oxidative degradation of the imidazole core.

Hydrolytic Degradation

The nitrile groups are the most probable sites for hydrolysis. Under strong acidic or basic conditions, nitriles can hydrolyze first to carboxamides and subsequently to carboxylic acids[8]. The imidazole ring itself is generally stable to hydrolysis[7]. This pathway is critical to consider in aqueous solutions outside of a neutral pH range. The hydrolysis would result in the formation of 2-propyl-1H-imidazole-4,5-dicarboxamide and ultimately 2-propyl-1H-imidazole-4,5-dicarboxylic acid, a related but distinct chemical entity[9].

Photodegradation

Many heterocyclic and aromatic compounds exhibit sensitivity to light, and imidazoles are no exception. The imidazole moiety in Daclatasvir was found to be sensitive to photodegradation in solution when exposed to high-intensity or UV light[4][5]. This suggests that solutions of this compound should be protected from light to prevent the formation of photolytic degradants.

Thermal Decomposition

Under high heat, such as in a fire, thermal decomposition is expected. Hazardous decomposition products would likely include toxic gases such as oxides of carbon (CO, CO₂) and nitrogen (NOx). Critically, due to the presence of the nitrile groups, the formation of hydrogen cyanide (HCN) is a significant risk[10][11].

Recommended Storage and Handling Conditions

Based on the stability profile, a multi-faceted approach to storage is required to preserve the compound's purity and ensure user safety.

Long-Term Solid-State Storage

For long-term storage, the solid material should be maintained under conditions that minimize exposure to atmospheric and environmental stressors.

Table 2: Recommended Long-Term Storage Conditions

| Parameter | Recommendation | Rationale and References |

|---|---|---|

| Temperature | Store in a cool environment (2-8 °C recommended). | Avoids extremes of temperature that can accelerate slow degradation processes.[6] |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Minimizes the risk of oxidative degradation from atmospheric oxygen.[4][7] |

| Light | Store in an opaque or amber container in a dark location. | Prevents photodegradation.[4][7][12] |

| Moisture | Store in a tightly sealed container in a dry/desiccated environment. | Prevents hydrolysis of the nitrile groups.[8][13] |

| Incompatibilities | Store away from strong oxidizing agents, strong acids, and strong bases. | Avoids chemically-induced degradation.[6][12][14] |

Solution-State Storage

Solutions are inherently less stable than the solid material. If solutions must be stored, the following precautions should be taken:

-

Solvent Choice: Use anhydrous, aprotic solvents whenever the experimental design allows.

-

Short-Term Storage: For short-term storage, refrigerate solutions (2-8 °C) in tightly sealed vials with minimal headspace.

-

Protection: Always protect solutions from light by using amber vials or wrapping them in aluminum foil.

-

Degassing: For sensitive applications, degassing the solvent and storing the solution under an inert atmosphere can prolong stability.

Safe Handling

Due to the presence of cyano groups and the lack of comprehensive toxicological data, cautious handling is essential[2].

-

Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[6][11]

-

Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses with side shields, and a lab coat.[9]

-

Avoid ingestion and skin contact. In case of contact, wash the affected area thoroughly with water.[9][12]

-

Minimize dust generation during handling and weighing.[12]

Experimental Protocol: Forced Degradation Study

To empirically determine the stability of this compound in a specific formulation or solvent system, a forced degradation study is the standard approach. This involves subjecting the compound to accelerated stress conditions to identify potential degradants and establish a stability-indicating analytical method.

Objective

To identify the degradation pathways and develop a stability-indicating HPLC method for this compound.

Materials

-

This compound

-

HPLC-grade acetonitrile and water

-

Formic acid or ammonium acetate (for mobile phase)

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

HPLC system with UV or DAD detector

-

Photostability chamber

-

Calibrated oven

Methodology

Caption: Workflow for a forced degradation study.

Step-by-Step Protocol:

-

Prepare Stock Solution: Accurately weigh and dissolve the compound in a suitable solvent (e.g., acetonitrile) to a concentration of 1 mg/mL.

-

Apply Stress Conditions:

-

Acid Hydrolysis: Mix stock solution with 0.1 M HCl. Keep at 60 °C.

-

Base Hydrolysis: Mix stock solution with 0.1 M NaOH. Keep at room temperature.

-

Oxidation: Mix stock solution with 3% H₂O₂. Keep at room temperature, protected from light.

-

Photostability: Expose the solution to light stress as per ICH Q1B guidelines. A control sample should be wrapped in foil.

-

Thermal Stress: Store the solid compound in an oven at a high temperature (e.g., 80 °C).

-

-

Time Points: Withdraw aliquots from each solution at specified time points (e.g., 0, 2, 8, 24, 48 hours). For the thermal stress, dissolve a portion of the stressed solid at each time point.

-

Quenching: Stop the degradation by neutralizing the acid and base samples. Dilute all samples to a suitable concentration for analysis.

-

HPLC Analysis: Analyze all stressed samples, along with an unstressed control, using an HPLC method. The method is considered "stability-indicating" if it can separate the parent peak from all generated degradation peaks with adequate resolution[7]. Peak purity analysis using a DAD detector is essential to confirm that new peaks are not co-eluting.

Conclusion

This compound is a moderately stable compound in its solid form but is susceptible to degradation via oxidation, hydrolysis, and photolysis, particularly when in solution. The integrity of this valuable synthetic intermediate is best preserved by adhering to stringent storage conditions: cool, dry, dark, and under an inert atmosphere . Researchers must exercise caution during handling due to the presence of cyano groups. For critical applications, conducting a forced degradation study to understand its stability in the specific matrix of use is strongly recommended.

References

- 1. This compound | C8H8N4 | CID 2763721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. Page loading... [guidechem.com]

- 4. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. shop.chemsupply.com.au [shop.chemsupply.com.au]

- 7. benchchem.com [benchchem.com]

- 8. stacks.cdc.gov [stacks.cdc.gov]

- 9. capotchem.com [capotchem.com]

- 10. Imidazole | C3H4N2 | CID 795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. multichemindia.com [multichemindia.com]

- 13. lobachemie.com [lobachemie.com]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-Propyl-1H-imidazole-4,5-dicarbonitrile: Discovery, Synthesis, and Application

This guide provides a comprehensive technical overview of 2-propyl-1H-imidazole-4,5-dicarbonitrile, a key intermediate in the synthesis of the angiotensin II receptor antagonist, olmesartan. Tailored for researchers, scientists, and drug development professionals, this document delves into the historical context of its discovery, detailed synthetic protocols, and its pivotal role in pharmaceutical manufacturing.

Introduction and Historical Context

The discovery of this compound is intrinsically linked to the development of olmesartan medoxomil, a potent and selective antagonist of the angiotensin II type 1 (AT₁) receptor, widely used for the treatment of hypertension.[1][2][3] The journey to olmesartan's synthesis necessitated the creation of a robust and efficient pathway to its core imidazole structure. Within this endeavor, this compound emerged as a critical precursor, providing the foundational scaffold upon which the final active pharmaceutical ingredient (API) is built. Its synthesis was a key step in the multi-step process to create the complex imidazole-based structure of olmesartan.[4][5]

The initial synthesis of this class of compounds was reported in the context of developing nonpeptide angiotensin II antagonists, with a notable publication in the Journal of Medicinal Chemistry in 1996 detailing the structure-activity relationships of various imidazole-5-carboxylic acid derivatives.[6][7][8] This research laid the groundwork for the eventual commercial synthesis of olmesartan, where this compound plays a crucial, albeit intermediary, role.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, synthesis, and purification.

| Property | Value | Source |

| CAS Number | 51802-42-7 | [9][10] |

| Molecular Formula | C₈H₈N₄ | [9][10] |

| Molecular Weight | 160.18 g/mol | [9] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | Not explicitly reported, but related dicarboxylic acid has a high melting point. | |

| Solubility | Soluble in many organic solvents. | |

| pKa | 5.57 ± 0.10 (Predicted) | [9] |

Synthesis of this compound

The most prominently cited and industrially relevant synthesis of this compound involves the condensation of diaminomaleonitrile with trimethyl orthobutyrate.[4][5] This method is favored for its high yield and efficiency.

Reaction Scheme

Caption: Synthesis of this compound.

Detailed Experimental Protocol

This protocol is a synthesized methodology based on principles outlined in the referenced literature.[4][5]

Materials:

-

Diaminomaleonitrile

-

Trimethyl orthobutyrate

-

Acetonitrile (anhydrous)

-

Hydrochloric acid (for subsequent hydrolysis if needed)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware for reflux and extraction

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add diaminomaleonitrile.

-

Addition of Reagents: Under a nitrogen atmosphere, add anhydrous acetonitrile to the flask to dissolve the diaminomaleonitrile. To this solution, add trimethyl orthobutyrate.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A reported yield for this reaction is approximately 96%.[4]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with a saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be further purified by recrystallization or column chromatography to obtain a high-purity crystalline solid.

Causality of Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous acetonitrile and a nitrogen atmosphere is crucial to prevent the hydrolysis of trimethyl orthobutyrate, which would lead to the formation of byproducts and a reduction in yield.

-

Reflux: Heating the reaction to reflux provides the necessary activation energy for the condensation reaction to proceed at a reasonable rate.

-

Aqueous Work-up: The washing steps with sodium bicarbonate and brine are essential to remove any unreacted starting materials and acidic impurities, leading to a cleaner crude product.

Role in the Synthesis of Olmesartan

This compound is a pivotal intermediate that undergoes further transformations to form the core of the olmesartan molecule. The two nitrile groups are typically hydrolyzed to carboxylic acids, which are then esterified to provide sites for further functionalization.

Caption: Synthetic pathway from the dicarbonitrile to olmesartan.

The hydrolysis of the dicarbonitrile to 2-propyl-1H-imidazole-4,5-dicarboxylic acid is typically achieved under acidic conditions.[4][5] This diacid is then esterified, for example, with ethanol in the presence of hydrogen chloride, to yield diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate.[4] This diester is a versatile intermediate that can be selectively modified to introduce the other functionalities required for the final olmesartan medoxomil structure.

Spectroscopic Characterization (Predicted)

While specific, publicly available spectra for this compound are not readily found, its expected spectral characteristics can be predicted based on its structure and data from similar imidazole derivatives.[11]

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the propyl group (a triplet for the terminal methyl group, a sextet for the adjacent methylene group, and a triplet for the methylene group attached to the imidazole ring) and a broad signal for the N-H proton of the imidazole ring.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbons of the propyl group, the two nitrile carbons, and the three carbons of the imidazole ring.

-

IR Spectroscopy: The infrared spectrum should exhibit a characteristic sharp absorption band for the C≡N stretching of the nitrile groups, typically in the region of 2220-2260 cm⁻¹. There would also be characteristic absorptions for C-H and C=N bonds of the imidazole ring.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (160.18 g/mol ). Fragmentation patterns would likely involve the loss of the propyl group and cleavage of the imidazole ring.

Conclusion

This compound stands as a testament to the intricate and elegant solutions devised in the field of medicinal chemistry. Its discovery and synthesis were instrumental in the development of the life-saving antihypertensive drug, olmesartan medoxomil. This guide has provided a detailed exploration of its history, a robust synthetic protocol, and its critical role in pharmaceutical synthesis. For researchers and scientists in drug development, a thorough understanding of such key intermediates is paramount for the innovation of new synthetic routes and the efficient production of essential medicines.

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. US7528258B2 - Preparation of olmesartan medoxomil - Google Patents [patents.google.com]

- 3. patents.justia.com [patents.justia.com]

- 4. AN IMPROVED SYNTHESIS OF 2-n-(PROPYL)-1H-IMIDAZOLE-4,5-DICARBOXYLIC ACID DIETHYL ESTER | Semantic Scholar [semanticscholar.org]

- 5. CN103193713A - Method for preparing 2-propylimidazole-4,5-dicarboxylic acid - Google Patents [patents.google.com]

- 6. Trityl Olmesartan Medoxomil synthesis - chemicalbook [chemicalbook.com]

- 7. PROCESS FOR THE PREPARATION OF OLMESARTAN MEDOXOMIL - Patent 1910343 [data.epo.org]

- 8. OlMesartan interMediate iMpurity II synthesis - chemicalbook [chemicalbook.com]

- 9. Page loading... [guidechem.com]

- 10. This compound | C8H8N4 | CID 2763721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Note & Protocol: Strategic Use of 2-Propyl-1H-imidazole-4,5-dicarbonitrile in Olmesartan Synthesis

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Modern Approach to a Key Pharmaceutical Intermediate

Olmesartan, a leading angiotensin II receptor antagonist, is a cornerstone in the management of hypertension. Its intricate molecular architecture, centered around a substituted imidazole ring, presents significant synthetic challenges. This guide details a strategic and efficient pathway to the core of Olmesartan, commencing with 2-propyl-1H-imidazole-4,5-dicarbonitrile. This approach is predicated on the selective and sequential functionalization of the dicarbonitrile, offering a convergent and controlled route to the desired intermediate. This document provides not only a step-by-step protocol but also the underlying chemical rationale, empowering researchers to understand and adapt the synthesis to their specific needs.

The Synthetic Blueprint: A Three-Act Transformation

The journey from this compound to a versatile, protected intermediate for Olmesartan synthesis can be conceptualized in three critical stages:

-

Selective Mono-hydrolysis: Transformation of one nitrile group into a carboxylic acid.

-

Selective Reduction: Conversion of the remaining nitrile group into a primary amine.

-

Chemoselective Protection: Masking the newly formed amine to prevent unwanted side reactions in subsequent steps.

This strategic sequence ensures that the two nitrile groups are differentiated and transformed into the requisite functionalities of the final drug molecule.

Caption: Synthetic pathway from dicarbonitrile to the protected intermediate.

In-Depth Experimental Protocols

Act I: Selective Mono-hydrolysis of this compound

Causality of Experimental Choices: The selective hydrolysis of one of two nitrile groups in a symmetric molecule is a thermodynamic and kinetic challenge. To favor mono-hydrolysis, we employ a sub-stoichiometric amount of a strong base (potassium hydroxide) relative to the dicarbonitrile. The reaction is conducted in a high-boiling point solvent (ethylene glycol) to provide the necessary activation energy, while the temperature and reaction time are carefully controlled to minimize the formation of the di-acid byproduct.

Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a temperature probe, add this compound (1.0 equivalent) and ethylene glycol.

-

Reagent Addition: While stirring, add a solution of potassium hydroxide (1.1 equivalents) in ethylene glycol dropwise to the reaction mixture at room temperature.

-